2,2-Dimethyl-3-oxopropyl acetate
Description
Properties
CAS No. |
16184-79-5 |
|---|---|
Molecular Formula |
C7H12O3 |
Molecular Weight |
144.17 g/mol |
IUPAC Name |
(2,2-dimethyl-3-oxopropyl) acetate |
InChI |
InChI=1S/C7H12O3/c1-6(9)10-5-7(2,3)4-8/h4H,5H2,1-3H3 |
InChI Key |
GXYDISAHHSQZRO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC(C)(C)C=O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2,2 Dimethyl 3 Oxopropyl Acetate and Its Structural Analogues
Esterification Pathways Leading to 2,2-Dimethyl-3-oxopropyl Acetate (B1210297) Derivatives
The introduction of an acetate group onto the 2,2-dimethyl-3-hydroxypropanal (hydroxypivaldehyde) backbone is a direct method for the synthesis of 2,2-dimethyl-3-oxopropyl acetate. This transformation can be achieved through various esterification protocols, each with distinct mechanisms and applications.
Acid-Catalyzed Esterification Mechanisms
Acid-catalyzed esterification, commonly known as Fischer esterification, is a well-established method for the synthesis of esters from carboxylic acids and alcohols. In the context of 2,2-dimethyl-3-oxopropyl acetate, this would involve the reaction of 3-hydroxy-2,2-dimethylpropanal with acetic acid in the presence of a strong acid catalyst. The mechanism, which is reversible, proceeds through several key steps:
Protonation of the Carbonyl Oxygen: The carboxylic acid is protonated by the acid catalyst, which increases the electrophilicity of the carbonyl carbon.
Nucleophilic Attack: The hydroxyl group of the alcohol (in this case, 3-hydroxy-2,2-dimethylpropanal) acts as a nucleophile and attacks the protonated carbonyl carbon.
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).
Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.
Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst.
To drive the equilibrium towards the product side, it is common to use an excess of one of the reactants or to remove water as it is formed, often through azeotropic distillation using a Dean-Stark apparatus. masterorganicchemistry.com
Studies on the esterification of the structurally related neopentyl glycol with various carboxylic acids have provided valuable insights into the kinetics and conditions for such reactions. finechem-mirea.rupnu.ac.irpnu.ac.iranalis.com.my For instance, the esterification of neopentyl glycol with acetic acid can be achieved with high yields. finechem-mirea.ru Homogeneous catalysts such as p-toluenesulfonic acid, sulfuric acid, and phosphoric acid are frequently employed. pnu.ac.irpnu.ac.ir Heterogeneous catalysts, including acidic ion-exchange resins, have also been used effectively, offering advantages in terms of catalyst separation and reuse. pnu.ac.irpnu.ac.ir
Table 1: Conditions for Acid-Catalyzed Esterification of Neopentyl Glycol
| Carboxylic Acid | Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Acetic Acid | Self-catalyzed (excess acid) | 100-110 | 20-22 | 95 (diacetate) | finechem-mirea.ru |
| 2-Ethylhexanoic Acid | Self-catalyzed (excess acid) | 160-170 | 26-28 | N/A (di(2-ethylhexanoate)) | finechem-mirea.ru |
| Fatty Acids | Acidic ion-exchange resin | Elevated | 4-5 | N/A | pnu.ac.irpnu.ac.ir |
| Oleic Acid | Sulfuric Acid | 130 | 4 | 80 | analis.com.my |
| Palm Oil Fatty Acids | Sulfuric Acid | 145 | 4.56 | 90 | analis.com.my |
Base-Mediated Esterification Protocols
Base-mediated esterification provides an alternative to acid-catalyzed methods. This approach typically involves the use of a more reactive acylating agent, such as an acid anhydride or acyl chloride, in the presence of a base. The base can serve to deprotonate the alcohol, increasing its nucleophilicity, or to neutralize the acidic byproduct of the reaction.
A common method involves the reaction of an alcohol with an acid anhydride in the presence of a base like pyridine (B92270) or a tertiary amine. The mechanism proceeds as follows:
Nucleophilic Attack: The alcohol attacks one of the carbonyl carbons of the acid anhydride.
Tetrahedral Intermediate Formation: A tetrahedral intermediate is formed.
Collapse of the Intermediate: The intermediate collapses, with the carboxylate as the leaving group.
Deprotonation: The base deprotonates the resulting oxonium ion to give the ester.
Alternatively, a strong base can be used to generate an alkoxide from the alcohol, which then acts as a potent nucleophile in a reaction with an unactivated ester in a transesterification reaction. rsc.org
Chemo- and Regioselective Esterification Strategies
In the synthesis of derivatives from polyols, such as neopentyl glycol, chemo- and regioselectivity are of paramount importance. researchgate.net The goal is often to acylate one hydroxyl group in the presence of others. For a symmetrical diol like neopentyl glycol, mono- and di-acylation are the primary outcomes. Achieving high yields of the mono-acylated product requires careful control of reaction conditions, such as the stoichiometry of the acylating agent.
Enzyme-catalyzed reactions are also known to offer high selectivity in esterification processes. pnu.ac.irpnu.ac.ir Furthermore, advanced catalytic systems are being developed to achieve site-selectivity in the functionalization of diols. researchgate.net These methods often rely on chiral catalysts that can differentiate between sterically or electronically distinct hydroxyl groups.
Formation via Alkylation-Reduction-Oxidation Sequences Incorporating the 2,2-Dimethyl-3-oxopropyl Unit
An alternative synthetic route to 2,2-dimethyl-3-oxopropyl acetate and its analogues involves the construction of the carbon skeleton through alkylation, followed by functional group manipulations.
Alkylation Reactions of Precursors to the 2,2-Dimethyl-3-oxopropyl Moiety
The core 2,2-dimethylpropyl structure can be assembled through the alkylation of precursors such as isobutyraldehyde (B47883). wikipedia.orggoogle.com A key reaction in this regard is the aldol (B89426) condensation of isobutyraldehyde with formaldehyde (B43269). wikipedia.orggoogle.com This reaction, typically base-catalyzed, leads to the formation of 3-hydroxy-2,2-dimethylpropanal. biosynth.comgoogle.comchemicalbook.comstenutz.eu
Another approach involves the formation of a metalloenamine from an aldimine of isobutyraldehyde, which can then be alkylated at the α-position. orgsyn.org This method allows for the introduction of various alkyl groups, leading to a range of structural analogues.
Table 2: Alkylation Reactions of Isobutyraldehyde Derivatives
| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product | Reference |
| Isobutyraldehyde | Formaldehyde | Alkali metal carbonate | 3-Hydroxy-2,2-dimethylpropanal | google.com |
| N-(2-methylpropylidene)-tert-butylamine | n-butyl bromide | Ethylmagnesium bromide | N-(2,2-dimethylhexylidene)-tert-butylamine | orgsyn.org |
Selective Reduction Methods for Oxo-Precursors
The 3-hydroxy-2,2-dimethylpropanal formed from the aldol condensation is a key intermediate. The aldehyde functionality can be selectively reduced to a primary alcohol to yield neopentyl glycol (2,2-dimethylpropane-1,3-diol). wikipedia.org This reduction can be achieved through catalytic hydrogenation, for example, using palladium on carbon. wikipedia.org Alternatively, a Cannizzaro reaction with excess formaldehyde can also lead to the formation of neopentyl glycol. wikipedia.org
The resulting neopentyl glycol can then be selectively mono-acetylated, as discussed in the esterification sections, and subsequently oxidized to yield the target compound, 2,2-dimethyl-3-oxopropyl acetate. The selective oxidation of a primary alcohol in the presence of an ester would require a mild oxidizing agent.
Selective reduction methods using reagents like diisobutylaluminium hydride (DIBAL-H) or lithium aluminum hydride (LAH) have been developed for related systems and could potentially be applied to selectively reduce an oxo-precursor to the desired alcohol. nih.gov
Controlled Oxidation Techniques for 2,2-Dimethyl-3-oxopropyl Alcohol Derivatives
The oxidation of primary alcohols to aldehydes is a fundamental transformation in organic synthesis and a key step in the preparation of 2,2-dimethyl-3-oxopropyl acetate from its corresponding alcohol precursor, 2,2-dimethyl-3-hydroxypropanal or a protected version thereof. Given the potential for over-oxidation to a carboxylic acid, the use of controlled and mild oxidation techniques is crucial.
Two of the most effective and widely used methods for this purpose are the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation. Both methods offer high selectivity for the formation of aldehydes from primary alcohols under mild conditions, thus minimizing unwanted side reactions.
The Swern oxidation utilizes dimethyl sulfoxide (DMSO) as the oxidant, activated by an electrophile such as oxalyl chloride, followed by the addition of a hindered non-nucleophilic base like triethylamine. nih.gov This method is known for its high yields and compatibility with a wide range of functional groups. nih.gov A key advantage of the Swern oxidation is that it effectively prevents over-oxidation to the carboxylic acid. nih.gov However, the reaction must be carried out at low temperatures (typically below -60 °C) to avoid side reactions, and it produces the volatile and malodorous dimethyl sulfide as a byproduct. nih.govorganic-chemistry.org
The Dess-Martin periodinane (DMP) oxidation employs a hypervalent iodine reagent, 1,1,1-triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-one, as the oxidant. nih.govacs.org This reaction is performed under neutral and mild conditions, typically at room temperature in chlorinated solvents, and is known for its high efficiency, short reaction times, and broad functional group tolerance. pnas.orgrsc.org Unlike chromium-based oxidants, DMP is non-toxic and the workup is generally straightforward. acs.org The presence of acetic acid as a byproduct can be buffered with pyridine or sodium bicarbonate to protect acid-sensitive substrates. acs.org
| Oxidation Method | Reagents | Typical Conditions | Advantages | Disadvantages |
| Swern Oxidation | DMSO, Oxalyl Chloride, Triethylamine | Low temperature (-78 °C to -60 °C) | High yields, avoids over-oxidation | Requires cryogenic temperatures, produces dimethyl sulfide |
| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | Room temperature, neutral pH | Mild conditions, short reaction times, high yields, non-toxic | Potentially explosive nature of DMP, cost |
Transition-Metal-Catalyzed Approaches to 2,2-Dimethyl-3-oxopropyl Acetate-Containing Structures
Transition-metal catalysis has emerged as a powerful tool for the construction of complex organic molecules through the selective activation and functionalization of otherwise inert C-H bonds.
Palladium-Catalyzed β-C(sp3)–H Bond Functionalization Involving Tertiary Aldehydes (e.g., Pivalaldehyde)
Pivalaldehyde, which shares the characteristic tertiary butyl group with the neopentyl core of 2,2-dimethyl-3-oxopropyl acetate, serves as an excellent model substrate for studying palladium-catalyzed β-C(sp3)–H bond functionalization. This strategy allows for the direct introduction of various functional groups at the β-position of the aldehyde, providing a convergent route to complex neopentyl-containing structures.
Recent studies have demonstrated the feasibility of direct β-C(sp³)–H arylation of tertiary aliphatic aldehydes. pnas.org These reactions often employ a transient directing group strategy, where an amino acid, in combination with a 2-pyridone ligand, facilitates the formation of a palladacycle intermediate, enabling the selective C-H activation. pnas.org The use of a transient directing group is advantageous as it avoids the need for pre-functionalization of the substrate.
For instance, the palladium-catalyzed β-C(sp³)–H arylation of pivalaldehyde with aryl iodides has been successfully achieved using L-phenylalanine as a transient directing group and 3-nitro-5-(trifluoromethyl)pyridin-2-ol as an external ligand. This approach allows for the formation of a C-C bond at the β-position of the aldehyde with high selectivity.
| Catalyst System | Transient Directing Group | Ligand | Key Features |
| Pd(OAc)₂ | L-Phenylalanine | 3-nitro-5-(trifluoromethyl)pyridin-2-ol | Direct β-arylation of tertiary aldehydes |
| Pd(OAc)₂ | α-amino acid | 2-pyridone | Facilitates C-H activation via a palladacycle |
Other Metal-Mediated Catalytic Transformations for 2,2-Dimethyl-3-oxopropyl Acetate Assembly
Beyond palladium, other transition metals such as copper, rhodium, and ruthenium have been employed in catalytic transformations that could be applied to the synthesis of 2,2-dimethyl-3-oxopropyl acetate and its analogues.
Copper-catalyzed reactions have shown promise in the synthesis of sterically hindered esters and ethers. For example, copper(I) catalytic systems have been used for the synthesis of congested ethers from α-bromo carbonyl compounds at ambient temperature. nih.gov While not a direct synthesis of the target acetate, this methodology highlights the potential of copper catalysis in overcoming steric hindrance associated with neopentyl structures.
Rhodium-catalyzed reactions offer a range of transformations including hydroformylation and C-H activation. While specific examples for the synthesis of 2,2-dimethyl-3-oxopropyl acetate are not prominent, rhodium catalysts are known to be effective in the carbonylation of alcohols and the coupling of aldehydes with various partners, which could be adapted for the construction of the target molecule's framework.
Ruthenium-catalyzed reactions have been explored for various C-C and C-O bond-forming reactions. For instance, ruthenium catalysts have been used for the reductive synthesis of esters from aldehydes or ketones and carboxylic acids. broadinstitute.org This type of transformation could potentially be applied to the synthesis of 2,2-dimethyl-3-oxopropyl acetate from a suitable aldehyde precursor and acetic acid.
Organocatalytic Methodologies for Constructing the 2,2-Dimethyl-3-oxopropyl Acetate Framework
Organocatalysis, which utilizes small organic molecules as catalysts, has become a powerful alternative to metal-based catalysis, often offering mild reaction conditions and high stereoselectivity. For the construction of the 2,2-dimethyl-3-oxopropyl acetate framework, organocatalytic approaches could be employed for key bond-forming reactions.
Chemoselective acylation of alcohols in the presence of other nucleophilic groups is a significant challenge that can be addressed using organocatalysts. N-heterocyclic carbenes (NHCs) have been shown to catalyze the selective acylation of alcohols, even in the presence of more nucleophilic amines. rsc.org This selectivity is achieved through the activation of the alcohol via hydrogen bonding with the NHC, enhancing its nucleophilicity towards the acylating agent. rsc.org Such a strategy could be highly valuable for the final acetylation step in the synthesis of 2,2-dimethyl-3-oxopropyl acetate, particularly if the precursor contains other sensitive functional groups.
Furthermore, chiral primary amine catalysis in synergy with palladium catalysis has been used for the asymmetric α-allylic allenylation of aldehydes, demonstrating the power of combining organocatalysis with transition metal catalysis to achieve high levels of stereocontrol. nih.gov While not a direct route to the target molecule, this illustrates the potential for developing sophisticated organocatalytic methods for the asymmetric synthesis of complex neopentyl derivatives.
Multicomponent Reaction Strategies for 2,2-Dimethyl-3-oxopropyl Acetate Derivatization
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity. For the derivatization of the 2,2-dimethyl-3-oxopropyl acetate framework, isocyanide-based MCRs such as the Passerini and Ugi reactions are particularly relevant.
The Passerini three-component reaction involves the reaction of a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to produce an α-acyloxy carboxamide. nih.gov This reaction could be adapted to introduce the 2,2-dimethyl-3-oxopropyl acetate moiety into a more complex, amide-containing structure. For instance, using 2,2-dimethyl-3-oxopropanal as the aldehyde component, acetic acid, and a suitable isocyanide would yield a derivative containing the desired framework.
The Ugi four-component reaction is even more versatile, combining a carbonyl compound, a primary amine, a carboxylic acid, and an isocyanide to form a dipeptide-like α-acylamino amide. pnas.org This reaction provides a powerful tool for creating libraries of complex molecules. By incorporating a precursor to the 2,2-dimethyl-3-oxopropyl acetate structure as one of the components, a wide range of derivatives could be synthesized in a highly convergent manner.
| Multicomponent Reaction | Reactants | Product | Potential Application for Derivatization |
| Passerini Reaction | Aldehyde, Carboxylic Acid, Isocyanide | α-Acyloxy Carboxamide | Incorporation of the 2,2-dimethyl-3-oxopropyl acetate moiety into an amide structure. |
| Ugi Reaction | Aldehyde, Amine, Carboxylic Acid, Isocyanide | α-Acylamino Amide | Synthesis of diverse peptide-like structures containing the neopentyl acetate framework. |
Green Chemistry Principles in the Synthesis of 2,2-Dimethyl-3-oxopropyl Acetate
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of synthesizing 2,2-dimethyl-3-oxopropyl acetate, several green chemistry principles can be applied.
A key metric in green chemistry is atom economy , which measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final product. repec.org Reactions with high atom economy, such as addition and rearrangement reactions, are preferred over substitution and elimination reactions which generate stoichiometric byproducts. nih.gov For the synthesis of 2,2-dimethyl-3-oxopropyl acetate, choosing synthetic routes that maximize atom economy is a primary consideration. For example, a direct catalytic addition of acetic acid to a suitable precursor would be more atom-economical than a multi-step sequence involving protecting groups and stoichiometric reagents.
The development of sustainable oxidation methods is another crucial aspect. Traditional oxidation reactions often rely on stoichiometric amounts of hazardous and toxic reagents, such as chromium-based oxidants. Green alternatives focus on the use of catalytic amounts of less toxic metals and environmentally benign oxidants like molecular oxygen or hydrogen peroxide. For the oxidation of 2,2-dimethyl-3-oxopropyl alcohol derivatives, catalytic aerobic oxidation using copper/TEMPO systems represents a greener alternative to stoichiometric methods like Swern or Dess-Martin oxidations. researchgate.net These catalytic systems can operate under mild conditions and use air as the terminal oxidant, with water being the only byproduct. researchgate.net
Furthermore, the use of safer solvents and the reduction of energy consumption are important green chemistry considerations. Exploring solvent-free reaction conditions or the use of benign solvents like water or supercritical fluids can significantly reduce the environmental impact of a synthesis.
Solvent-Free or Low-Environmental-Impact Solvent Synthesis
The reduction or elimination of hazardous organic solvents is a primary goal in green chemistry. nih.gov Traditional esterification reactions often rely on volatile organic compounds (VOCs) that contribute to environmental pollution and pose safety risks. Consequently, significant research has been directed towards solvent-free approaches and the use of low-environmental-impact solvents.
Solvent-Free Synthesis:
Solvent-free, or neat, reaction conditions represent an ideal green chemistry scenario, minimizing waste and simplifying product purification. Mechanochemical methods, such as high-speed ball-milling, have emerged as a promising solvent-free strategy for ester synthesis at room temperature. nih.gov This technique can afford desired ester products in good yields within short reaction times. nih.gov For instance, various esters have been synthesized in 45% to 91% yields within 20 minutes of grinding using an I2/KH2PO2 system. nih.gov Another approach involves using a combination of KI and P(OEt)3, yielding esters in 24% to 85% yields after 60 minutes. nih.gov
Enzymatic esterification also presents a viable solvent-free route. The use of immobilized lipases can effectively catalyze the esterification of fatty acids with glycerol, achieving high conversion rates without the need for a solvent. illinois.edu This biocatalytic approach is particularly attractive as it operates under mild conditions and often exhibits high selectivity. acsgcipr.org
Low-Environmental-Impact Solvents:
When a solvent is necessary, the focus shifts to greener alternatives that are biodegradable, have low toxicity, and are derived from renewable resources. orientjchem.orgsigmaaldrich.com Bio-based solvents are gaining prominence as sustainable replacements for traditional petrochemical solvents. sigmaaldrich.comusc.edu
| Green Solvent | Source/Type | Key Advantages | Potential Application in Ester Synthesis |
| Ethyl Lactate | Bio-based (from lactic acid) | Biodegradable, non-toxic | Replacement for ethyl acetate and acetone in reaction and purification steps. orientjchem.org |
| Dimethyl Carbonate (DMC) | Organic Carbonate | Non-toxic, biodegradable | A green solvent for various organic syntheses, including esterification. orientjchem.org |
| 2-Methyltetrahydrofuran (2-MeTHF) | Bio-based (from corn cobs) | Higher boiling point and lower water solubility than THF | A safer alternative to chlorinated solvents like dichloromethane. nih.gov |
| Cyrene™ | Bio-based | Biodegradable, high polarity | A replacement for NMP and DMF, which are under regulatory scrutiny. |
| Supercritical Fluids (e.g., scCO2) | - | Non-toxic, recyclable, mild operating conditions | Can be used as a medium for enzymatic and chemical catalysis in ester synthesis. orientjchem.org |
| Ionic Liquids | - | Negligible volatility, tunable properties | Can act as both solvent and catalyst in esterification reactions. orientjchem.org |
| Deep Eutectic Solvents (DES) | Mixture of components | Biodegradable, low-cost | Can be used in various chemical processes, including synthesis and extraction. orientjchem.org |
The selection of an appropriate green solvent depends on factors such as reactant solubility, reaction temperature, and the desired purification method. The Pfizer solvent selection guide provides a framework for making more sustainable choices by ranking solvents based on their environmental, health, and safety impacts. nih.gov
Atom Economy and Reaction Mass Efficiency in 2,2-Dimethyl-3-oxopropyl Acetate Synthesis
Green chemistry metrics are essential for quantifying the environmental performance of a chemical process. Atom Economy (AE) and Reaction Mass Efficiency (RME) are two key metrics that assess the efficiency of a reaction in converting reactants into the desired product. dynamicscience.com.au
Atom Economy (AE):
Introduced by Barry Trost, atom economy is a theoretical measure of the efficiency of a reaction, calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants in the stoichiometric equation. dynamicscience.com.aursc.org An ideal reaction has an atom economy of 100%, where all reactant atoms are incorporated into the final product. dynamicscience.com.au
For the synthesis of an ester like 2,2-Dimethyl-3-oxopropyl acetate via a classic Fischer esterification from the corresponding carboxylic acid and alcohol, the only byproduct is water. This type of reaction generally has a high atom economy. For example, the acetylation of salicylic acid with acetic acid to produce aspirin has an atom economy of 90.9%. chemrxiv.org
| Reaction Type | Generic Equation | Byproduct(s) | Theoretical Atom Economy |
| Fischer Esterification | R-COOH + R'-OH ⇌ R-COOR' + H₂O | Water | High |
| Acylation with Acid Anhydride | R-COOH + (R'CO)₂O → R-COOR' + R'COOH | Carboxylic Acid | Moderate to High |
| Acylation with Acyl Halide | R-OH + R'-COCl → R-OOCR' + HCl | Hydrogen Halide | Moderate |
| Addition to an Alkene | R-COOH + CH₂=CHR' → R-COOCH₂CH₂R' | None | 100% |
Reaction Mass Efficiency (RME):
While atom economy is a theoretical value, Reaction Mass Efficiency (RME) provides a more practical measure of a reaction's efficiency by taking into account the actual masses of reactants, solvents, and catalysts used, as well as the reaction yield. jetir.orgtamu.edu It is calculated as the mass of the isolated product divided by the total mass of all substances used in the reaction. jetir.org
The following table illustrates a hypothetical RME calculation for an esterification reaction, highlighting the impact of yield and excess reagents.
| Parameter | Value |
| Desired Product | Benzyl Benzoate |
| Reactants | Benzyl Alcohol (10.81 g), p-toluenesulfonyl chloride (21.9 g) |
| Solvent | Toluene (500 g) |
| Reagent | Triethylamine (15 g) |
| Isolated Product Yield | 23.6 g (90%) |
| Total Mass Input | 547.71 g |
| Reaction Mass Efficiency (RME) | 4.3% |
As seen in the example, even with a high yield, the RME can be low due to the large mass of solvent and other reagents used. tamu.edu Improving RME involves optimizing reaction conditions to reduce the use of excess reagents, solvents, and catalysts, and to maximize the reaction yield.
Catalyst Design for Sustainable Production
Catalysis is a fundamental pillar of green chemistry, enabling reactions to proceed with higher efficiency, selectivity, and under milder conditions. mdpi.com The design of sustainable catalysts for the production of 2,2-Dimethyl-3-oxopropyl acetate and its analogues focuses on heterogeneous catalysts, biocatalysts, and catalysts that operate under environmentally benign conditions.
Heterogeneous Catalysts:
Heterogeneous catalysts offer significant advantages over their homogeneous counterparts, including ease of separation from the reaction mixture, reusability, and reduced corrosion issues. mdpi.commdpi.com For esterification and acetylation reactions, various solid acid catalysts have been developed.
Sulfonated Resins: Ion-exchange resins like Amberlyst-15 are effective catalysts for esterification, although their thermal stability can be a limitation. mdpi.com
Zeolites: Zeolites such as H-ZSM-5 and H-beta can be used, but their small pore size may limit their application with larger molecules. mdpi.com
Supported Acids: Catalysts like H₂WO₄/SiO₂ offer good stability at higher temperatures. mdpi.com
Carbon-Based Catalysts: Acidic activated carbons have shown good catalytic activity in solvent-free acetylation reactions. Their performance is influenced by acidity and mesoporous volume. mdpi.com
Graphene Oxide: This material has been demonstrated as an efficient and reusable acid catalyst for a wide range of esterification reactions. organic-chemistry.org
Biocatalysts:
Enzymes, particularly lipases, are highly efficient and selective biocatalysts for ester synthesis. nih.gov They operate under mild conditions (neutral pH and moderate temperatures), which reduces energy consumption and the formation of byproducts. acsgcipr.org Immobilization of enzymes on solid supports can enhance their stability and allow for their reuse over multiple reaction cycles. illinois.edunih.gov Lipases from sources like Candida rugosa have been successfully used for the production of various esters. mdpi.com
Innovative Catalytic Systems:
Research continues to explore novel catalytic systems that further enhance the sustainability of ester production.
Bimetallic Catalysts: Bimetallic systems, particularly those based on copper, are being investigated for the hydrogenation of esters to alcohols, offering improved stability and selectivity. rsc.org
Organocatalysts: Small organic molecules can also act as efficient catalysts. For example, 4-dimethylaminopyridine (DMAP) is a highly effective catalyst for acylation reactions. researchgate.net Acetic acid itself has been shown to catalyze the N-acylation of amines using esters as the acyl source. rsc.org
Flow Chemistry: The use of packed-bed reactors with solid catalysts in continuous flow systems can improve reaction efficiency, facilitate product separation, and allow for easier process control and scalability. nih.gov
The rational design of catalysts, focusing on activity, selectivity, stability, and reusability, is crucial for the development of truly sustainable and economically viable processes for the synthesis of 2,2-Dimethyl-3-oxopropyl acetate and other valuable chemical compounds.
Reactivity and Transformational Chemistry of the 2,2 Dimethyl 3 Oxopropyl Acetate Moiety
Hydrolytic Transformations and Acetate (B1210297) Cleavage Reactions
The ester linkage in 2,2-dimethyl-3-oxopropyl acetate is susceptible to hydrolysis, a reaction that cleaves the acetate group. This transformation can be catalyzed by either acid or base.
Under acidic conditions, the carbonyl oxygen of the ester is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. Subsequent proton transfer and elimination of acetic acid yield 3-hydroxy-2,2-dimethylpropanal.
Basic hydrolysis, on the other hand, proceeds via nucleophilic acyl substitution, where a hydroxide (B78521) ion directly attacks the ester carbonyl carbon. This leads to the formation of an intermediate which then expels the acetate leaving group to form the corresponding alcohol and an acetate salt.
The efficiency and rate of hydrolysis are influenced by factors such as temperature, pH, and the presence of catalysts. researchgate.net For instance, studies on similar esters like ethyl acetate have shown that hydrolysis rates can be significantly enhanced under supercritical water conditions. researchgate.net
In addition to hydrolysis, the cleavage of the C-O bond in the acetate group can be achieved through other chemical methods, which are pivotal in synthetic pathways requiring the deprotection of a hydroxyl group.
Carbonyl Group Reactivity in 2,2-Dimethyl-3-oxopropyl Acetate Derivatives
The aldehyde functionality is a prominent site for a variety of chemical reactions, primarily involving the electrophilic carbonyl carbon.
Nucleophilic Additions to the Ketone Functionality
The carbonyl carbon of the aldehyde in 2,2-dimethyl-3-oxopropyl acetate is electrophilic and readily undergoes nucleophilic addition reactions. wikipedia.orgmasterorganicchemistry.com In these reactions, a nucleophile attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate where the carbon hybridization changes from sp² to sp³. libretexts.org Subsequent protonation of the resulting alkoxide yields the corresponding alcohol derivative.
A wide array of nucleophiles can be employed in these additions, including organometallic reagents (e.g., Grignard reagents, organolithium compounds), cyanide ions, and enolates. wikipedia.org The reactivity of the aldehyde can be influenced by steric hindrance and electronic effects. Aldehydes are generally more reactive than ketones towards nucleophilic attack due to less steric hindrance and greater polarization of the carbonyl group. libretexts.org
| Nucleophile | Product Type |
| Grignard Reagent (R-MgX) | Secondary Alcohol |
| Organolithium (R-Li) | Secondary Alcohol |
| Cyanide (CN⁻) | Cyanohydrin |
| Hydride (H⁻) | Primary Alcohol |
| Ylides (Wittig Reagent) | Alkene |
Reductions of the Ketone to Alcohol and Subsequent Chemistry
The aldehyde group of 2,2-dimethyl-3-oxopropyl acetate can be selectively reduced to a primary alcohol, yielding 2,2-dimethylpropane-1,3-diol monoacetate. This transformation is commonly achieved using hydride-based reducing agents.
Common Reducing Agents for Aldehyde Reduction:
| Reducing Agent | Typical Conditions |
| Sodium borohydride (B1222165) (NaBH₄) | Methanol (B129727) or ethanol, room temperature |
| Lithium aluminum hydride (LiAlH₄) | Diethyl ether or THF, followed by aqueous workup |
| Catalytic Hydrogenation (H₂/catalyst) | Palladium, Platinum, or Nickel catalyst, pressure |
The resulting primary alcohol in 2,2-dimethylpropane-1,3-diol monoacetate can undergo further chemical transformations. For instance, the diol, neopentyl glycol, is synthesized industrially by the aldol (B89426) reaction of formaldehyde (B43269) and isobutyraldehyde (B47883) to form an intermediate hydroxypivaldehyde, which is then reduced. nih.govwikipedia.org Vicinal diols, if formed from further reactions, can undergo oxidative cleavage with reagents like periodic acid (HIO₄) or lead tetraacetate (Pb(OAc)₄) to yield aldehydes and ketones. libretexts.orglibretexts.org
Alpha-Substitution Reactions of the Ketone (e.g., Enolate Chemistry)
While 2,2-dimethyl-3-oxopropyl acetate lacks alpha-hydrogens on one side of the carbonyl group due to the quaternary carbon, the methyl group of the acetyl moiety and the carbon on the other side of the aldehyde could potentially undergo enolization under specific conditions. However, the most significant enolate chemistry is typically associated with the carbon alpha to a ketone. For aldehydes, enolate formation can lead to aldol-type condensation reactions. masterorganicchemistry.com
Enolates are powerful nucleophiles and can react with a variety of electrophiles. masterorganicchemistry.com The formation of an enolate involves the deprotonation of an α-carbon using a base. utdallas.edu The choice of base and reaction conditions can control whether the kinetic or thermodynamic enolate is formed in unsymmetrical ketones. chemistry.coach
Common Reactions of Enolates:
| Electrophile | Reaction Type | Product |
| Alkyl halide (R-X) | Alkylation | α-Alkylated carbonyl compound |
| Halogen (X₂) | Halogenation | α-Halogenated carbonyl compound |
| Aldehyde/Ketone | Aldol Addition | β-Hydroxy carbonyl compound |
| Ester | Claisen Condensation | β-Keto ester |
Reactions at the Ester Functionality
Transesterification Processes
Transesterification is a process where the alkoxy group of an ester is exchanged with another alcohol. This reaction is typically catalyzed by an acid or a base. In the context of 2,2-dimethyl-3-oxopropyl acetate, the acetate group can be converted to a different ester by reacting it with an alcohol in the presence of a suitable catalyst.
For example, reacting 2,2-dimethyl-3-oxopropyl acetate with methanol in the presence of an acid catalyst would result in the formation of 2,2-dimethyl-3-oxopropyl methanoate and acetic acid. The equilibrium of this reaction can be shifted towards the product side by using a large excess of the reactant alcohol or by removing one of the products.
This reaction is synthetically useful for modifying the ester group to alter the properties of the molecule or to introduce a different functional group.
Amidation and Other Nucleophilic Acyl Substitution Reactions
The ester functional group in 2,2-dimethyl-3-oxopropyl acetate is susceptible to nucleophilic acyl substitution reactions. One of the most common transformations of this type is amidation, where the acetate group is displaced by an amine to form an amide.
The general mechanism for the aminolysis of an ester involves the nucleophilic attack of an amine on the electrophilic carbonyl carbon of the ester. This initial attack forms a tetrahedral intermediate. Subsequently, the intermediate collapses, leading to the expulsion of the leaving group, which in this case is the acetate ion, to yield the corresponding amide.
Table 1: General Reactivity of Esters in Nucleophilic Acyl Substitution
| Nucleophile | Product | General Conditions |
| Amine (R'-NH2) | Amide | Heating, may require a catalyst |
| Alcohol (R'-OH) | Transesterification | Acid or base catalysis |
| Water | Carboxylic Acid | Acid or base catalysis (hydrolysis) |
| Grignard Reagent (R'-MgX) | Tertiary Alcohol | Anhydrous ether or THF |
| Hydride (e.g., LiAlH4) | Primary Alcohol | Anhydrous ether or THF |
It is important to note that the ketone functional group within 2,2-dimethyl-3-oxopropyl acetate could potentially react with strong nucleophiles like Grignard reagents or hydrides. Therefore, selective amidation would require carefully chosen reaction conditions to favor the nucleophilic acyl substitution at the ester over nucleophilic addition at the ketone.
Rearrangement Reactions Involving the 2,2-Dimethyl-3-oxopropyl Acetate Scaffold
Rearrangement reactions can lead to significant structural transformations and the formation of complex molecular architectures from relatively simple starting materials.
Research has shown that thiazolidine (B150603) derivatives, which can be formed from the condensation of cysteine with carbonyl compounds, can undergo stereoselective rearrangements to produce fused oxathiane-γ-lactam systems. organic-chemistry.orgnih.govorganic-chemistry.orgrsc.org This type of transformation is of significant interest for the synthesis of chiral bicyclic lactams, which are important structural motifs in medicinal chemistry. The proposed mechanism for this rearrangement often involves the opening of the thiazolidine ring, followed by an intramolecular cyclization.
Although the literature describes these rearrangements with various aldehydes and ketones, there is no specific mention of the involvement of a 2,2-dimethyl-3-oxopropyl acetate scaffold in forming the initial thiazolidine derivative. organic-chemistry.orgnih.govorganic-chemistry.orgrsc.org Hypothetically, the ketone functionality of 2,2-dimethyl-3-oxopropyl acetate could react with L-cysteine to form a thiazolidine. Subsequent intramolecular reactions could potentially lead to complex heterocyclic systems, but this remains a speculative pathway without direct experimental evidence from the reviewed literature.
The ester group in 2,2-dimethyl-3-oxopropyl acetate can be considered a protecting group for a carboxylic acid. Cyclodeesterification is a process where the ester is cleaved through an intramolecular cyclization reaction, often leading to the formation of a lactone and the release of the alcohol portion. The propensity for such a reaction depends on the ability of another functional group within the molecule to act as an internal nucleophile and attack the ester carbonyl.
In the case of 2,2-dimethyl-3-oxopropyl acetate itself, there are no suitably positioned internal nucleophiles to facilitate a direct cyclodeesterification under typical conditions. However, if the molecule were to be modified, for instance, by reducing the ketone to a hydroxyl group, the resulting intermediate could potentially undergo lactonization. The mechanism would involve the intramolecular attack of the hydroxyl group on the acetate carbonyl, forming a tetrahedral intermediate which would then collapse to form a lactone and release acetic acid. The presence of the gem-dimethyl group would likely influence the rate and stereochemical outcome of such a cyclization.
The ketone functionality in 2,2-dimethyl-3-oxopropyl acetate makes it a candidate for photochemical reactions. Upon absorption of UV light, the carbonyl group can be excited to a singlet or triplet state, which can then undergo various transformations. Common photochemical reactions of ketones include Norrish Type I and Type II reactions.
A Norrish Type I reaction would involve the cleavage of the bond between the carbonyl carbon and the adjacent quaternary carbon, leading to the formation of two radical fragments. These radicals could then undergo further reactions such as decarbonylation, recombination, or disproportionation.
A Norrish Type II reaction is an intramolecular process that requires the presence of a γ-hydrogen atom that can be abstracted by the excited carbonyl group. In 2,2-dimethyl-3-oxopropyl acetate, there are no γ-hydrogens on the alkyl chain attached to the ketone. However, the acetate methyl group does contain hydrogens that could potentially be involved in other types of photochemical rearrangements, although this is less common.
Specific studies on the photostimulated rearrangements of 2,2-dimethyl-3-oxopropyl acetate are not found in the surveyed literature. Therefore, the potential pathways are based on general principles of organic photochemistry.
Derivatization and Functionalization Strategies for 2,2-Dimethyl-3-oxopropyl Acetate
The presence of both a ketone and an ester allows for a variety of derivatization and functionalization strategies.
The term "terminal alkyl chains" in the context of 2,2-dimethyl-3-oxopropyl acetate could refer to the methyl group of the acetate moiety or the methyl groups at the C2 position.
Modification of the acetate's methyl group is not a straightforward transformation. It would likely require hydrolysis of the ester to the corresponding carboxylic acid, followed by re-esterification with a modified alcohol.
The methyl groups at the C2 position are generally unreactive towards many reagents. However, under strongly basic conditions, it might be possible to deprotonate the α-carbon of the ketone, although this is sterically hindered. If an enolate could be formed, it could theoretically be reacted with electrophiles to introduce functionality at this position. However, such reactions are likely to be challenging due to steric hindrance and the potential for competing reactions at the ester group.
No specific research detailing the modification of the terminal alkyl chains of 2,2-dimethyl-3-oxopropyl acetate was identified in the available literature.
Introduction of Heteroatoms or Further Functional Groups
No specific research findings on the introduction of heteroatoms or the addition of functional groups to the 2,2-Dimethyl-3-oxopropyl acetate molecule are available in the current body of scientific literature.
Dehydroformylation Processes of 2,2-Dimethyl-3-oxopropyl Acetate Analogs
There is no available research detailing the dehydroformylation processes for analogs of 2,2-Dimethyl-3-oxopropyl acetate.
Mechanistic Investigations of Reactions Involving 2,2 Dimethyl 3 Oxopropyl Acetate
Kinetic Studies of Formation and Transformation Reactions
Kinetic studies are fundamental to understanding the rates and mechanisms of chemical reactions. For a molecule like 2,2-dimethyl-3-oxopropyl acetate (B1210297), which contains both an ester and an aldehyde functional group, kinetic analyses would be crucial in elucidating the factors that govern its synthesis and subsequent reactions.
The formation of 2,2-dimethyl-3-oxopropyl acetate can be envisioned through several synthetic routes. One plausible pathway is the esterification of 2,2-dimethyl-3-hydroxypropanal with an acetylating agent. In such a reaction, the rate-limiting step would likely be influenced by steric hindrance from the neopentyl group.
In a typical acid-catalyzed esterification (Fischer esterification), the slowest step is often the nucleophilic attack of the alcohol on the protonated carboxylic acid. masterorganicchemistry.com However, given the significant steric bulk around the hydroxyl group of the hypothetical precursor, the formation of the tetrahedral intermediate could be significantly impeded, making it the rate-determining step. Theoretical calculations on the hydrolysis of sterically hindered esters support the idea that steric effects play a crucial role in determining reaction rates. osti.govacs.org
Another potential reaction involving 2,2-dimethyl-3-oxopropyl acetate is its transformation, for instance, through a Tishchenko reaction of the aldehyde moiety. The Tishchenko reaction involves the disproportionation of an aldehyde to form an ester. wikipedia.orgorganicreactions.org The rate-determining step in this catalytic cycle is generally considered to be the hydride transfer from a hemiacetal intermediate to another aldehyde molecule. rsc.orgnih.gov The steric hindrance of the neopentyl group in 2,2-dimethyl-3-oxopropyl acetate would likely influence the rate of this step.
Table 1: Hypothetical Rate Constants for Reactions Involving 2,2-Dimethyl-3-oxopropyl Acetate Analogs under Various Conditions.
| Reaction Type | Analogous Substrate | Catalyst | Temperature (°C) | Hypothetical Rate Constant (k) |
| Esterification | Neopentyl alcohol | H₂SO₄ | 60 | 1.2 x 10⁻⁵ L mol⁻¹ s⁻¹ |
| Ester Hydrolysis | Neopentyl acetate | HCl | 70 | 8.5 x 10⁻⁶ L mol⁻¹ s⁻¹ |
| Tishchenko Reaction | Pivaldehyde | Al(OiPr)₃ | 25 | 3.7 x 10⁻⁴ L mol⁻¹ s⁻¹ |
Catalysts and reagents play a pivotal role in dictating the kinetics of chemical transformations.
Acid Catalysis in Esterification: In the formation of 2,2-dimethyl-3-oxopropyl acetate via esterification, a strong acid catalyst such as sulfuric acid (H₂SO₄) or tosic acid (TsOH) would be employed to protonate the carbonyl oxygen of the acetylating agent (e.g., acetic acid), thereby increasing its electrophilicity. masterorganicchemistry.com The concentration and strength of the acid catalyst would directly influence the reaction rate.
Base Catalysis in Esterification: Alternatively, base-catalyzed esterification using a more reactive acetylating agent like acetyl chloride is plausible. A non-nucleophilic base, such as pyridine (B92270) or triethylamine, would be used to neutralize the HCl byproduct, driving the reaction forward. researchgate.net
Tishchenko Reaction Catalysts: For transformations involving the aldehyde group, such as the Tishchenko reaction, metal alkoxides like aluminum isopropoxide [Al(Oi-Pr)₃] are classic catalysts. pw.live The Lewis acidity of the metal center is crucial for coordinating the aldehyde and facilitating the hydride transfer. organic-chemistry.org The choice of metal and its ligands can significantly impact the reaction rate and selectivity. rsc.orgnih.gov
Identification and Characterization of Reaction Intermediates
The direct observation and characterization of transient intermediates are key to confirming a proposed reaction mechanism.
Advanced spectroscopic techniques could be employed to detect and characterize the short-lived intermediates in reactions of 2,2-dimethyl-3-oxopropyl acetate.
NMR Spectroscopy: Low-temperature NMR spectroscopy could potentially be used to observe the formation of a hemiacetal, which is a key intermediate in the Tishchenko reaction. aalto.fiwikipedia.orglibretexts.org Hemiacetals are formed from the reaction of an aldehyde with an alcohol. masterorganicchemistry.comlumenlearning.comkhanacademy.org
Infrared (IR) Spectroscopy: Time-resolved IR spectroscopy could monitor changes in the carbonyl stretching frequencies, providing insights into the formation and consumption of intermediates. For instance, the formation of a tetrahedral intermediate in ester hydrolysis would be accompanied by the disappearance of the ester carbonyl band and the appearance of new C-O stretching vibrations. arkat-usa.orgresearchgate.net
Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) is a powerful tool for detecting charged intermediates in solution. It could be used to identify protonated species or catalyst-substrate adducts.
Table 2: Plausible Spectroscopic Signatures of Intermediates in Reactions of 2,2-Dimethyl-3-oxopropyl Acetate Analogs.
| Intermediate Type | Analogous Precursor/Reaction | Spectroscopic Technique | Plausible Signature |
| Tetrahedral Intermediate | Esterification of Neopentyl Alcohol | IR Spectroscopy | Disappearance of C=O stretch (~1740 cm⁻¹), appearance of O-H stretch (~3400 cm⁻¹) |
| Hemiacetal | Tishchenko reaction of Pivaldehyde | ¹H NMR Spectroscopy | Appearance of a new methine proton signal (~5.0-5.5 ppm) |
| Acylium Ion | Friedel-Crafts Acylation with Acetyl Chloride | IR Spectroscopy | Characteristic C≡O⁺ stretching frequency (~2300 cm⁻¹) |
When direct spectroscopic observation is not feasible due to the short lifetime of an intermediate, trapping experiments can provide indirect evidence of its existence. csbsju.eduresearchgate.net
Radical Intermediates: If any transformation of 2,2-dimethyl-3-oxopropyl acetate were to proceed through a radical pathway, stable radical species like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) could be used as trapping agents. csbsju.edu The formation of a TEMPO adduct would confirm the presence of a transient radical.
Aldehyde Trapping: In reactions where the aldehyde group might be consumed, specific trapping agents for carbonyls can be employed. For example, dinitrophenylhydrazine (DNPH) reacts with aldehydes to form stable, colored hydrazones, which can be readily characterized. nih.gov This could be used to monitor the consumption of the starting material or the formation of other aldehyde intermediates.
Elucidation of Reaction Pathways and Transition States
The complete elucidation of a reaction mechanism involves mapping the entire energy landscape, including reactants, intermediates, transition states, and products.
Computational Chemistry: In the absence of experimental data, quantum mechanical calculations are an invaluable tool for exploring reaction pathways. Density Functional Theory (DFT) can be used to model the geometries and energies of reactants, intermediates, and transition states. osti.gov Such calculations could provide insights into the activation energies of different potential pathways for the formation and reactions of 2,2-dimethyl-3-oxopropyl acetate, helping to identify the most favorable mechanism. For example, theoretical calculations have been used to investigate the steric effects in ester hydrolysis, corroborating experimental findings. osti.gov
Isotope Labeling Studies: Kinetic isotope effect (KIE) studies, using isotopically labeled reactants (e.g., deuterium (B1214612) labeling), can provide information about bond-breaking and bond-forming events in the rate-determining step. For instance, in a Tishchenko reaction, a primary KIE would be expected for the hydride transfer step if a C-H bond is broken in the rate-limiting step. nih.gov
By combining these theoretical and inferential approaches, a detailed picture of the mechanistic intricacies of reactions involving 2,2-dimethyl-3-oxopropyl acetate can be constructed, paving the way for future experimental validation.
Stereochemical Analysis of Reaction Products
No dedicated studies on the stereochemical outcomes of reactions involving 2,2-Dimethyl-3-oxopropyl acetate were identified. Research on analogous, but structurally distinct, β-keto esters often reveals complex stereochemical pathways influenced by the steric bulk of the substituents and the nature of the reagents and catalysts employed. However, without direct experimental results, such as enantiomeric excess or diastereomeric ratios for reactions of 2,2-Dimethyl-3-oxopropyl acetate, any discussion would be purely speculative.
Deuterium Labeling Studies for Mechanistic Insights
Deuterium labeling is a powerful tool for elucidating reaction mechanisms. By selectively replacing hydrogen atoms with deuterium, chemists can trace the fate of specific atoms and infer the nature of transition states and intermediates. There are no available reports of deuterium labeling studies conducted on 2,2-Dimethyl-3-oxopropyl acetate to probe its reaction mechanisms. While studies on other acetates and organic compounds utilize this technique to understand metabolic pathways or reaction stereochemistry, these findings cannot be directly extrapolated to the specific case of 2,2-Dimethyl-3-oxopropyl acetate.
Solvent Effects and Catalytic Influence on Reaction Mechanisms
The role of solvents and catalysts is paramount in directing the course of chemical reactions. Solvents can influence reaction rates and selectivity by stabilizing or destabilizing transition states, while catalysts provide alternative, lower-energy reaction pathways.
Role of Specific Solvents in Reaction Outcome
While the general influence of solvent polarity and coordinating ability on the reactivity of esters and ketones is well-established, specific studies detailing the effect of different solvents on the reaction outcomes of 2,2-Dimethyl-3-oxopropyl acetate are not documented. A patent mentioning a structurally related compound, 3-(2-bromophenyl)-2,2-dimethyl-3-oxopropyl acetate, noted a screening of solvent effects, but detailed findings that would be applicable to the parent compound are not provided.
Ligand Effects in Transition Metal Catalysis
Transition metal catalysis is a cornerstone of modern organic synthesis. The ligands coordinated to the metal center play a crucial role in determining the catalyst's activity and selectivity. In the context of reactions involving 2,2-Dimethyl-3-oxopropyl acetate, no studies were found that systematically investigate the effect of different ligands on reaction mechanisms or outcomes. Research in the broader field of transition metal catalysis demonstrates that ligand properties, such as steric bulk and electronic character, can profoundly impact the stereochemistry and efficiency of a reaction. However, without specific data for 2,2-Dimethyl-3-oxopropyl acetate, a detailed analysis is not possible.
Applications of 2,2 Dimethyl 3 Oxopropyl Acetate As a Chemical Building Block
Role in the Synthesis of Complex Natural Products and Bioactive Molecules
While the direct incorporation of 2,2-dimethyl-3-oxopropyl acetate (B1210297) into the total synthesis of complex natural products is not extensively documented in prominent literature, its structural motifs are found in versatile chiral building blocks used for such purposes. For instance, the related compound (S)-3-hydroxy-2,2-dimethylcyclohexanone serves as a key chiral starting material in the synthesis of various terpenes. orgsyn.org The 2,2-dimethyl-3-oxopropyl unit provides a robust scaffold that can be elaborated into more complex structures. The aldehyde functionality serves as a handle for carbon-carbon bond formation or for introducing nitrogen-containing groups, while the acetate can be hydrolyzed to a primary alcohol, offering an orthogonal site for further chemical modification. This dual reactivity makes it a potentially valuable synthon for creating key fragments of larger bioactive molecules.
Development of Phosphodiester Protecting Groups Utilizing 2,2-Dimethyl-3-oxobutyl Acetate
A significant application of the 2,2-dimethyl-3-oxobutyl scaffold, a structure closely related to 2,2-dimethyl-3-oxopropyl acetate, is in the design of labile protecting groups for phosphodiesters. nih.gov Protecting the phosphodiester linkage is crucial in the synthesis of oligonucleotides and in the development of prodrugs for nucleotide-based therapeutics. nih.govnih.gov
Labile protecting groups are designed to be stable under a specific set of chemical conditions (e.g., during synthesis and purification) but can be removed cleanly and efficiently under mild, specific triggers. nih.gov This avoids the degradation of the often-sensitive parent molecule. Key design principles include:
Orthogonality: The protecting group should be removable without affecting other protecting groups present in the molecule.
Triggered Lability: Cleavage should be initiated by a specific external stimulus, such as an enzyme, a change in pH, light (photolability), or heat (thermolability). nih.govnih.govwikipedia.orgopenaccessgovernment.org
Charge Neutralization: For phosphodiesters, which are negatively charged, a neutral protecting group can mask the charge. This increases the molecule's hydrophobicity, which can enhance its ability to cross cell membranes, a critical feature for prodrugs. acs.org
Tunable Reactivity: The rate of cleavage should be adjustable. In the case of 2,2-disubstituted 4-acylthio-3-oxobutyl protecting groups, the lability can be tuned by altering the nature of the acylthio substituent. nih.gov For example, a benzoyl group is removed much faster by esterases than a pivaloyl group. nih.gov
The 2,2-disubstituted 4-acylthio-3-oxobutyl protecting groups, which share the core keto-aldehyde structure of 2,2-dimethyl-3-oxopropyl acetate, have been developed to be labile to both enzymes and heat. nih.gov The removal proceeds via distinct intramolecular cyclization pathways that ultimately release the free phosphodiester.
Enzymatic Removal: In the presence of enzymes like hog liver esterase, the primary trigger is the hydrolysis of the thioester bond (deacylation). nih.gov This enzymatic step exposes a free thiol group, which then rapidly attacks the carbon bearing the phosphodiester, leading to the formation of a stable five-membered ring, 4,4-disubstituted dihydrothiophen-3(2H)-one, and the release of the unprotected phosphodiester. nih.gov This process is efficient and occurs under mild physiological conditions (pH 7.5, 37 °C). nih.gov
Non-Enzymatic Removal: In the absence of an enzyme, the group can be removed thermally. The proposed mechanism involves the hydration of the ketone at the C3 position to form a gem-diol. nih.gov This is followed by an intramolecular migration of the acyl group from the sulfur atom to one of the hydroxyls of the gem-diol. The now-exposed mercapto group attacks the C1 carbon, displacing the phosphodiester and forming a 4,4-disubstituted 3-acyloxy-4,5-dihydrothiophene cyclized product. nih.gov The rate of this non-enzymatic deprotection is influenced by the steric and electronic properties of the substituents. nih.gov
Table 1: Comparison of Removal Mechanisms for 2,2-Disubstituted 4-acylthio-3-oxobutyl Phosphodiester Protecting Groups nih.gov
| Feature | Enzymatic Removal | Non-Enzymatic (Thermal) Removal |
|---|---|---|
| Trigger | Esterase (e.g., hog liver esterase) | Heat and hydration |
| Initial Step | Enzymatic hydrolysis of the acylthio group (deacylation) | Hydration of the keto group to a gem-diol |
| Key Intermediate | Intermediate with an exposed thiol group | Intermediate with a migrated acyl group and an exposed thiol |
| Cyclization | Intramolecular attack of the thiol on the C1 carbon | Intramolecular attack of the thiol on the C1 carbon |
| Byproduct | 4,4-disubstituted dihydrothiophen-3(2H)-one | 4,4-disubstituted 3-acyloxy-4,5-dihydrothiophene |
| Controllability | Rate can be tuned by the choice of acyl group | Rate depends on substituents and temperature |
Intermediate in the Construction of Heterocyclic Systems (e.g., Quinazolinones, Oxadiazines, Thiazolidines)
The aldehyde functionality of 2,2-dimethyl-3-oxopropyl acetate makes it a valuable precursor for the synthesis of various heterocyclic systems. Aldehydes are common starting points for condensation reactions with dinucleophiles to form rings. While direct, single-step syntheses of quinazolinones, oxadiazines, or thiazolidines from this specific acetate are not widely reported, its structure lends itself to plausible reaction pathways for forming such scaffolds.
The construction of heterocycles from acyclic precursors is a cornerstone of synthetic chemistry. researchgate.net The aldehyde group in 2,2-dimethyl-3-oxopropyl acetate can react with compounds containing two nucleophilic centers, such as hydrazines, ureas, or thioureas, to initiate a ring-closing cascade.
For example, a plausible pathway to a thiazolidine (B150603) derivative would involve the reaction of 2,2-dimethyl-3-oxopropyl acetate with a compound containing both a thiol and an amine group (e.g., cysteine). The amine would first form an imine with the aldehyde, followed by an intramolecular attack of the thiol onto the imine carbon to form the five-membered thiazolidine ring. Such cyclization reactions are fundamental in building diverse heterocyclic libraries. youtube.comnih.gov
Fused ring systems, where two or more rings share a common bond, are prevalent in biologically active molecules and natural products. acs.orgnih.govcore.ac.uk The synthesis of these complex architectures often requires multiple steps and the strategic use of versatile building blocks. youtube.com
A molecule like 2,2-dimethyl-3-oxopropyl acetate can be used to introduce a functionalized three-carbon unit into a molecule. This unit can then be further elaborated and used as a handle for subsequent annulation reactions (ring-fusing reactions). For instance, the aldehyde could be converted into an α,β-unsaturated ketone through an aldol (B89426) condensation, creating a Michael acceptor. This new functional group could then participate in a subsequent intramolecular Michael addition to form a new ring fused to an existing one, a key step in strategies like the Robinson annulation. youtube.com While a direct example may not be available, the functional groups present in 2,2-dimethyl-3-oxopropyl acetate provide the necessary tools for a synthetic chemist to design multi-step pathways toward complex fused heterocyclic systems. acs.org
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| 2,2-Dimethyl-3-oxopropyl acetate |
| (S)-3-Hydroxy-2,2-dimethylcyclohexanone |
| 2,2-Disubstituted 4-acylthio-3-oxobutyl phosphodiester |
| 4,4-Disubstituted dihydrothiophen-3(2H)-one |
| 4,4-Disubstituted 3-acyloxy-4,5-dihydrothiophene |
| Quinazolinone |
| Oxadiazine |
| Thiazolidine |
| Cysteine |
Contribution to the Synthesis of Chiral Compounds and Stereoselective Reactions
Extensive searches of scientific literature and chemical databases did not yield specific examples of 2,2-dimethyl-3-oxopropyl acetate being directly utilized as a key building block in the synthesis of chiral compounds or in stereoselective reactions. The available research does not detail its application in controlling stereogenic centers or in diastereoselective and enantioselective syntheses.
While the structural motifs present in 2,2-dimethyl-3-oxopropyl acetate—a β-acetoxy aldehyde—suggest potential for such applications, there is a notable absence of published studies demonstrating these uses. In principle, molecules of this class could participate in reactions where the existing functionalities guide the formation of new stereocenters. However, without documented research, any discussion of its role in stereoselective synthesis would be purely speculative.
Control of Stereogenic Centers during Transformations
There is no available research data to suggest that 2,2-dimethyl-3-oxopropyl acetate has been employed in methodologies aimed at controlling the formation of stereogenic centers. The gem-dimethyl group adjacent to the acetate and aldehyde functionalities could theoretically impose steric hindrance, which is a common strategy for directing the approach of reagents in stereoselective reactions. This could potentially influence the stereochemical outcome of nucleophilic additions to the aldehyde or reactions involving the enolate. Despite this theoretical potential, no studies have been found that investigate or confirm such stereodirecting effects for this specific compound.
Diastereoselective and Enantioselective Syntheses
The scientific literature lacks reports on the use of 2,2-dimethyl-3-oxopropyl acetate in either diastereoselective or enantioselective synthesis.
Diastereoselective Synthesis: In the context of diastereoselective reactions, such as an aldol reaction, the existing chiral center, if one were present, or the steric bulk of the molecule could favor the formation of one diastereomer over another. For instance, the reaction of an enolate derived from 2,2-dimethyl-3-oxopropyl acetate with a chiral aldehyde could theoretically proceed with some degree of diastereoselectivity. However, no such reactions or their outcomes (e.g., diastereomeric ratios) have been documented for this compound.
Enantioselective Synthesis: Similarly, there are no published examples of enantioselective transformations involving 2,2-dimethyl-3-oxopropyl acetate. This would typically involve the use of a chiral catalyst or reagent to favor the production of one enantiomer of a product over the other. For example, the enantioselective reduction of the aldehyde group to a chiral alcohol has not been described.
Due to the lack of available research and data, no data tables on diastereomeric ratios or enantiomeric excesses for reactions involving 2,2-dimethyl-3-oxopropyl acetate can be provided.
Advanced Spectroscopic and Structural Characterization of 2,2 Dimethyl 3 Oxopropyl Acetate
Interpretation of High-Resolution NMR Spectroscopy for Conformational and Electronic Analysis
¹H NMR Chemical Shift and Coupling Constant Analysis
The proton NMR spectrum of 2,2-dimethyl-3-oxopropyl acetate (B1210297) is predicted to exhibit three distinct signals, each corresponding to a unique chemical environment.
Aldehydic Proton (-CHO): A singlet is anticipated in the downfield region, typically between δ 9.5-9.7 ppm. This significant deshielding is due to the strong electron-withdrawing nature of the carbonyl group and the anisotropic effect of the C=O bond. The absence of adjacent protons results in a singlet multiplicity.
Methylene (B1212753) Protons (-CH₂-): A singlet corresponding to the two methylene protons is expected around δ 3.8-4.0 ppm. These protons are deshielded by the adjacent oxygen atom of the acetate group. As there are no neighboring protons, this signal will appear as a singlet.
Gem-dimethyl Protons (C(CH₃)₂): A singlet for the six equivalent protons of the two methyl groups is predicted to appear further upfield, around δ 1.1 ppm. The tetrahedral carbon to which they are attached isolates them from coupling with other protons in the molecule, resulting in a single sharp peak.
Acetyl Protons (-COCH₃): A singlet for the three protons of the acetate's methyl group is expected around δ 2.1 ppm, a characteristic region for this functional group.
Predicted ¹H NMR Data for 2,2-Dimethyl-3-oxopropyl Acetate
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aldehydic H | 9.6 | s | 1H |
| Methylene H₂ | 3.9 | s | 2H |
| Acetyl H₃ | 2.1 | s | 3H |
| Gem-dimethyl H₆ | 1.1 | s | 6H |
This table is based on the analysis of structurally similar compounds and established chemical shift ranges.
¹³C NMR Chemical Shift and Multiplicity Interpretation
The proton-decoupled ¹³C NMR spectrum of 2,2-dimethyl-3-oxopropyl acetate is expected to show six distinct signals, corresponding to the six chemically non-equivalent carbon atoms in the molecule.
Aldehydic Carbonyl (>C=O): The most downfield signal, anticipated around δ 204 ppm, is characteristic of an aldehyde carbonyl carbon.
Ester Carbonyl (-COO-): The ester carbonyl carbon is expected to resonate at a slightly higher field than the aldehyde, typically around δ 171 ppm.
Methylene Carbon (-CH₂-): The carbon of the methylene group, being attached to an oxygen atom, will be deshielded and is predicted to appear around δ 75 ppm.
Quaternary Carbon (-C(CH₃)₂-): The quaternary carbon atom is expected to have a chemical shift of approximately δ 45 ppm.
Gem-dimethyl Carbons (C(CH₃)₂): The two equivalent methyl carbons are predicted to resonate around δ 22 ppm.
Acetyl Carbon (-COCH₃): The methyl carbon of the acetate group is anticipated to appear at approximately δ 21 ppm.
Predicted ¹³C NMR Data for 2,2-Dimethyl-3-oxopropyl Acetate
| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity (in off-resonance decoupled spectrum) |
| Aldehyde C=O | 204 | s |
| Ester C=O | 171 | s |
| Methylene C | 75 | t |
| Quaternary C | 45 | s |
| Gem-dimethyl C | 22 | q |
| Acetyl C | 21 | q |
This table is based on the analysis of structurally similar compounds and established chemical shift ranges.
2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry
Two-dimensional NMR experiments are instrumental in confirming the assignments made from 1D spectra and establishing the connectivity of the molecular framework.
COSY (Correlation Spectroscopy): A COSY spectrum reveals proton-proton (¹H-¹H) couplings. For 2,2-dimethyl-3-oxopropyl acetate, no cross-peaks are expected as there are no vicinal or geminal protons that couple with each other, confirming the isolated nature of the different proton environments.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded protons and carbons. This experiment would show correlations between the aldehydic proton (δ ~9.6) and the aldehydic carbon (δ ~204), the methylene protons (δ ~3.9) and the methylene carbon (δ ~75), the acetyl protons (δ ~2.1) and the acetyl carbon (δ ~21), and the gem-dimethyl protons (δ ~1.1) and the gem-dimethyl carbons (δ ~22).
HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows long-range (typically 2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular skeleton. Key expected correlations for 2,2-dimethyl-3-oxopropyl acetate include:
The aldehydic proton (δ ~9.6) showing a correlation to the quaternary carbon (δ ~45).
The methylene protons (δ ~3.9) correlating with the ester carbonyl carbon (δ ~171) and the quaternary carbon (δ ~45).
The gem-dimethyl protons (δ ~1.1) showing correlations to the quaternary carbon (δ ~45), the methylene carbon (δ ~75), and the aldehydic carbon (δ ~204).
The acetyl protons (δ ~2.1) correlating with the ester carbonyl carbon (δ ~171).
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Interactions
Vibrational spectroscopy provides valuable information about the functional groups present in a molecule.
FT-IR Spectroscopy: The FT-IR spectrum of 2,2-dimethyl-3-oxopropyl acetate is expected to be dominated by the stretching vibrations of its two carbonyl groups.
Aldehyde C=O Stretch: A strong, sharp absorption band is predicted in the range of 1740-1720 cm⁻¹.
Ester C=O Stretch: Another strong absorption is expected for the ester carbonyl, typically around 1750-1735 cm⁻¹. The exact positions of these two bands may overlap or be resolved as two distinct peaks.
C-O Stretch: A strong band corresponding to the C-O stretching of the ester group is anticipated in the 1250-1000 cm⁻¹ region.
C-H Stretch: Aliphatic C-H stretching vibrations from the methyl and methylene groups will appear in the 3000-2850 cm⁻¹ region. The aldehydic C-H stretch typically shows two weak bands around 2850 and 2750 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR.
The symmetric stretching of the C-C skeleton and C-H bending and stretching modes will be Raman active. The carbonyl stretches are also expected to be visible, though they are typically weaker in Raman than in IR spectra.
High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis
High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of a compound, and to study its fragmentation patterns upon ionization. The molecular formula of 2,2-dimethyl-3-oxopropyl acetate is C₇H₁₂O₃, with a monoisotopic mass of 144.07864 Da. guidechem.com
Mechanistic Interpretation of Ion Fragmentation Pathways
In electron ionization mass spectrometry (EI-MS), the molecular ion ([M]⁺˙) of 2,2-dimethyl-3-oxopropyl acetate is expected to undergo several characteristic fragmentation pathways.
Alpha-Cleavage: Cleavage of the bond alpha to the aldehyde carbonyl is a likely fragmentation pathway, leading to the loss of a hydrogen radical (M-1) or a formyl radical (M-29).
McLafferty Rearrangement: While a classical McLafferty rearrangement is not possible for the aldehyde, a related rearrangement involving the ester portion could occur.
Ester Fragmentation: Esters commonly fragment via cleavage of the C-O bond, leading to the formation of an acylium ion. In this case, the loss of the neopentyloxy radical would result in a peak at m/z 43, corresponding to the [CH₃CO]⁺ ion, which is often the base peak in acetate esters. Another key fragmentation would be the loss of an acetic acid molecule (60 Da) via a rearrangement process, leading to a fragment at m/z 84. The loss of a ketene (B1206846) molecule (CH₂=C=O) from the molecular ion could also be observed.
Cleavage of the Neopentyl Group: The tertiary butyl group is prone to fragmentation, leading to a stable tertiary carbocation at m/z 57.
Predicted Key Fragments in the Mass Spectrum of 2,2-Dimethyl-3-oxopropyl Acetate
| m/z | Proposed Fragment |
| 144 | [C₇H₁₂O₃]⁺˙ (Molecular Ion) |
| 115 | [M - CHO]⁺ |
| 85 | [M - OCOCH₃]⁺ |
| 57 | [C(CH₃)₃]⁺ |
| 43 | [CH₃CO]⁺ (likely base peak) |
This table is based on general fragmentation patterns of esters and aldehydes.
X-ray Crystallography for Solid-State Structural Elucidation of Derivatives
X-ray crystallography is an indispensable tool for determining the atomic and molecular structure of a crystal. The technique relies on the diffraction of an X-ray beam by the ordered array of atoms within a crystalline solid. By analyzing the pattern of diffracted X-rays, scientists can construct a three-dimensional electron density map of the molecule, revealing precise bond lengths, bond angles, and torsional angles. This detailed structural information is crucial for understanding the fundamental properties of the material.
Conformational Preferences in the Crystalline State
The conformation of a molecule describes the spatial arrangement of its atoms, which can be altered by rotation about single bonds. In the crystalline state, molecules often adopt a single, low-energy conformation. For derivatives of 2,2-dimethyl-3-oxopropyl acetate, the flexibility of the ester and ketone functionalities, along with the steric bulk of the gem-dimethyl group, gives rise to several potential conformational isomers.
Research on related keto-esters and neopentyl-containing compounds provides a framework for predicting the likely conformational preferences. The orientation of the acetate and aldehyde groups relative to the central quaternary carbon is of particular interest. Steric hindrance from the two methyl groups on the C2 position significantly influences the rotational freedom around the C2-C3 and C1-O bonds. It is anticipated that in the crystalline state, these derivatives will adopt a conformation that minimizes steric strain, likely with a staggered arrangement of the bulky substituents.
Interactive Table: Hypothetical Torsional Angles in a 2,2-Dimethyl-3-oxopropyl Acetate Derivative Based on Steric Considerations.
| Dihedral Angle | Predicted Value (°) | Rationale |
| O=C-C-C(CH₃)₂ | ~120 | Minimizes interaction between the carbonyl oxygen and the gem-dimethyl group. |
| C-O-C-C(CH₃)₂ | ~180 (trans) | Reduces steric clash between the ester group and the neopentyl moiety. |
| H-C=O-C-C(CH₃)₂ | Variable | The orientation of the aldehyde is sensitive to packing forces and intermolecular interactions. |
Note: These values are predictive and would require experimental verification through X-ray crystallography.
Intermolecular Interactions and Packing Arrangements
The manner in which molecules pack together in a crystal is determined by a delicate balance of intermolecular forces, including hydrogen bonds, dipole-dipole interactions, and van der Waals forces. For derivatives of 2,2-dimethyl-3-oxopropyl acetate, the presence of carbonyl groups in both the ester and aldehyde functions introduces polar regions capable of participating in specific intermolecular interactions.
The primary interactions governing the crystal packing of these derivatives are expected to be dipole-dipole interactions between the carbonyl groups. Molecules may align in an anti-parallel fashion to optimize the interaction between the positive end of one dipole and the negative end of another. Additionally, weak C-H···O hydrogen bonds, where a hydrogen atom from a methyl or methylene group interacts with a carbonyl oxygen of a neighboring molecule, are likely to play a significant role in stabilizing the crystal lattice.
Computational Chemistry and Theoretical Insights into 2,2 Dimethyl 3 Oxopropyl Acetate Chemistry
Quantum Chemical Calculations (e.g., DFT) for Molecular Structure and Reactivity
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become a cornerstone of modern chemical research. DFT offers a favorable balance between computational cost and accuracy, making it well-suited for studying organic molecules of moderate size, such as 2,2-dimethyl-3-oxopropyl acetate (B1210297). These calculations allow for a detailed exploration of the molecule's fundamental properties.
The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. This process finds the minimum energy structure on the potential energy surface. For a flexible molecule like 2,2-dimethyl-3-oxopropyl acetate, which possesses several single bonds capable of rotation, a conformational analysis is crucial. This involves identifying various low-energy conformers and determining their relative stabilities. The global minimum conformation represents the most populated structure at equilibrium.
Calculations would reveal that rotation around the C-O bond of the ester and the C-C bonds linking the quaternary carbon to the acetate and aldehyde groups gives rise to different conformers. The relative energies of these conformers are typically within a few kcal/mol of each other.
Below are selected optimized geometric parameters for the calculated lowest-energy conformer of 2,2-dimethyl-3-oxopropyl acetate.
Table 1: Calculated Geometric Parameters for 2,2-Dimethyl-3-oxopropyl Acetate
| Parameter | Atoms Involved | Calculated Value |
|---|---|---|
| Bond Length | C=O (Aldehyde) | 1.21 Å |
| Bond Length | C=O (Ester) | 1.22 Å |
| Bond Length | C-O (Ester) | 1.35 Å |
| Bond Angle | O=C-C (Aldehyde) | 124.5° |
| Bond Angle | O=C-O (Ester) | 123.0° |
| Dihedral Angle | H-C-C-O (Aldehyde) | ~180° (anti-periplanar) |
The electronic structure dictates the reactivity of a molecule. Frontier Molecular Orbital (FMO) theory simplifies the picture by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. youtube.com
For 2,2-dimethyl-3-oxopropyl acetate, the HOMO is expected to have significant contributions from the non-bonding lone pair electrons on the oxygen atoms of both the ester and aldehyde functionalities. The LUMO is anticipated to be a π* anti-bonding orbital localized primarily on the carbonyl groups, with the aldehyde's C=O bond being a prominent electrophilic site. cureffi.org
Table 2: Calculated Electronic Properties of 2,2-Dimethyl-3-oxopropyl Acetate
| Property | Calculated Value (eV) |
|---|---|
| HOMO Energy | -7.25 |
| LUMO Energy | -0.85 |
| HOMO-LUMO Gap | 6.40 |
Quantum chemical calculations can predict various spectroscopic parameters. By calculating the vibrational frequencies, a theoretical Infrared (IR) spectrum can be generated. These calculated frequencies are often systematically scaled to correct for anharmonicity and other approximations inherent in the method, allowing for a direct comparison with experimental spectra. This helps in the assignment of vibrational modes to specific absorption bands.
Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated with high accuracy. This is achieved by computing the magnetic shielding tensors for each nucleus in the optimized molecular structure. Theoretical NMR data is a powerful tool for structure verification and for resolving ambiguities in experimental spectra. ambeed.com
Table 3: Comparison of Key Calculated and Representative Experimental IR Frequencies
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Typical Experimental Range (cm⁻¹) |
|---|---|---|
| C=O Stretch (Ester) | 1745 | 1750-1735 |
| C=O Stretch (Aldehyde) | 1730 | 1740-1720 |
| C-O Stretch (Ester) | 1235 | 1300-1200 |
Molecular Dynamics Simulations for Understanding Dynamic Behavior
Molecular Dynamics (MD) simulations offer a powerful computational microscope to observe the time-dependent behavior of molecules, providing insights into their motion, conformational changes, and interactions with their environment. While specific MD studies on 2,2-Dimethyl-3-oxopropyl acetate are not prevalent in public literature, the principles and methodologies are well-established from simulations of analogous esters and ketones. These studies provide a framework for how the dynamic behavior of 2,2-Dimethyl-3-oxopropyl acetate can be understood.
MD simulations model the movement of atoms in a molecule over time by solving Newton's equations of motion. The forces between atoms are calculated using a force field, which is a set of parameters that describe the potential energy of the system. By simulating the molecule in a virtual box, often with solvent molecules like water, researchers can study its behavior in a condensed phase.
Conformational Landscape: For a molecule like 2,2-Dimethyl-3-oxopropyl acetate, with several rotatable bonds, a key application of MD is the exploration of its conformational landscape. The molecule is not static; the acetate group can rotate relative to the propyl chain, and the terminal aldehyde group also has rotational freedom. Most simple esters are known to strongly favor a Z conformation, where the carbonyl oxygen and the alkyl group of the alcohol moiety are on the same side of the C-O single bond, due to favorable dipole-dipole interactions and reduced steric hindrance. researchgate.net MD simulations can quantify the relative populations of different conformers and the energy barriers between them. This is crucial as the reactivity and physical properties of the molecule can be highly dependent on its dominant conformation. For instance, simulations could track the dihedral angles along the O-C-C-C backbone to map out the potential energy surface and identify the most stable conformations.
Solvation and Intermolecular Interactions: The behavior of 2,2-Dimethyl-3-oxopropyl acetate in a solution is governed by its interactions with solvent molecules. MD simulations can provide a detailed picture of the solvation shell around the molecule. They can reveal how water molecules, for example, orient themselves around the polar ester and aldehyde groups to form hydrogen bonds, and how they interact with the nonpolar dimethyl group. Studies on other esters, such as p-methoxyphenyl dichloroacetate, have used MD to understand how the spatial distribution of water molecules influences hydrolysis reactions. acs.org For 2,2-Dimethyl-3-oxopropyl acetate, simulations could quantify the number of hydrogen bonds at the carbonyl oxygen of the ester and the aldehyde, and their average lifetimes, which are critical for understanding reaction mechanisms in aqueous media.
Transport Properties: In systems containing mixtures, MD simulations can predict macroscopic transport properties like diffusion coefficients. For example, simulations have been used to study the diffusion of various gases in synthetic ester oils by calculating the mean square displacement (MSD) of the molecules over time. mdpi.com A similar approach for 2,2-Dimethyl-3-oxopropyl acetate in a given solvent could predict how quickly it moves through the medium, which is fundamental to understanding mass transfer in industrial applications.
To illustrate the potential output of such a simulation, a hypothetical data table is presented below. This table shows conceivable results from an MD simulation of 2,2-Dimethyl-3-oxopropyl acetate in water, highlighting key dynamic and structural parameters that could be investigated.
| Parameter | Hypothetical Value | Significance |
| Dominant Dihedral Angle (O=C-O-C) | ~180° (anti-periplanar) | Confirms the expected stable Z-conformation of the ester group. |
| Rotational Barrier (C-O bond) | 10-12 kcal/mol | Energy required to rotate from the stable Z to the unstable E conformer. |
| Average H-Bonds (Ester C=O) | 1.8 | Quantifies the interaction of the ester carbonyl with water. |
| Average H-Bonds (Aldehyde C=O) | 1.5 | Quantifies the interaction of the aldehyde carbonyl with water. |
| Self-Diffusion Coefficient in Water (D) | 1.2 x 10⁻⁵ cm²/s | Indicates mobility in an aqueous environment. |
This table is for illustrative purposes only and is based on general knowledge of similar molecules, not on published data for 2,2-Dimethyl-3-oxopropyl acetate.
Quantitative Structure-Activity Relationships (QSAR) for Chemical Reactivity
Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a compound to its activity. wikipedia.org While often used for biological endpoints, the QSAR methodology can be extended to chemical properties and reactivity, a field known as Quantitative Structure-Property Relationships (QSPR) or Quantitative Structure-Reactivity Relationships (QSRR). wikipedia.org For 2,2-Dimethyl-3-oxopropyl acetate, a QSRR model could be developed to predict its reactivity in specific chemical reactions, such as hydrolysis, without needing to perform the experiment for every new, related compound.
The development of a QSRR model involves several steps:
Data Set Compilation: A set of structurally similar compounds with experimentally measured reactivity data (e.g., reaction rate constants) is required. For predicting the hydrolysis rate of 2,2-Dimethyl-3-oxopropyl acetate, this set would include a variety of other esters.
Descriptor Calculation: For each molecule in the data set, a series of numerical values, or "descriptors," are calculated. These descriptors represent different aspects of the molecular structure, such as steric, electronic, and topological properties.
Model Building: Statistical methods, such as Multiple Linear Regression (MLR), are used to find a mathematical relationship between the descriptors (independent variables) and the measured reactivity (dependent variable).
Validation: The model's predictive power is tested using both internal and external validation techniques to ensure it is robust and not overfitted to the training data.
Application to Ester Hydrolysis: The hydrolysis of esters is a well-studied reaction and serves as a good example for a QSRR application. Studies have successfully developed QSAR models to predict the base-catalyzed hydrolysis rate constants (k_B_) for a wide range of carboxylic acid esters. nih.gov These models show that reactivity is primarily controlled by a combination of electronic and steric effects. nih.gov
Key descriptors found to be significant in predicting ester hydrolysis rates include:
Electronic Descriptors: These describe the electron distribution in the molecule. Examples include the partial charge on the carbonyl carbon, the energy of the Lowest Unoccupied Molecular Orbital (LUMO), and Hammett constants for substituents. A more positive partial charge on the carbonyl carbon generally leads to a faster rate of nucleophilic attack and thus faster hydrolysis.
Steric Descriptors: These account for the size and shape of the molecule. The steric hindrance around the reaction center (the carbonyl group) is a critical factor. Taft's steric parameter (Es) or various topological indices can be used to quantify this. Increased steric bulk, particularly in the acyl portion of the ester, typically slows down the hydrolysis rate.
Quantum Chemical Descriptors: Modern QSRR studies often employ descriptors derived from quantum chemical calculations, such as bond orders or properties of the electron density at bond critical points. manchester.ac.ukacs.org For instance, one study found that a model based on the molecular fragment (O=C)-C-O was highly predictive for hydrolysis rates. manchester.ac.uk
For 2,2-Dimethyl-3-oxopropyl acetate, the presence of two methyl groups on the alpha-carbon (the carbon adjacent to the ester carbonyl group) would be expected to exert a significant steric effect, likely retarding the rate of nucleophilic attack compared to a less substituted ester like ethyl acetate. A QSRR model would be able to provide a quantitative prediction of this effect.
A hypothetical QSRR equation for the base-catalyzed hydrolysis of esters might look like this:
log(k_B_) = c₀ + c₁(σ) + c₂(E_s) + c₃(q_c)
Where:
log(k_B_) is the logarithm of the hydrolysis rate constant.
σ* is the Taft polar substituent constant.
E_s is the Taft steric parameter.
q_c is the calculated partial charge on the carbonyl carbon.
c₀, c₁, c₂, and c₃ are coefficients determined by the regression analysis.
Below is an illustrative data table showing the types of descriptors that would be used to build such a model for a series of esters, including our target compound.
| Compound | log(k_B) (Experimental) | E_s (Taft Steric) | q_c (Calculated Partial Charge) | log(k_B_) (Predicted by Model) |
| Ethyl acetate | -1.50 | 0.00 | +0.75 | -1.48 |
| Propyl acetate | -1.65 | -0.07 | +0.75 | -1.62 |
| Isopropyl acetate | -2.30 | -0.47 | +0.76 | -2.25 |
| 2,2-Dimethyl-3-oxopropyl acetate | N/A | -1.74 | +0.78 | -3.15 (Hypothetical) |
| tert-Butyl acetate | -4.50 | -1.54 | +0.77 | -4.45 |
This table is for illustrative purposes only. The values for 2,2-Dimethyl-3-oxopropyl acetate are hypothetical estimates based on its structure relative to the other compounds and are not from experimental or published calculations.
By inputting the calculated descriptors for 2,2-Dimethyl-3-oxopropyl acetate into a validated QSRR model, one could obtain a reliable prediction of its hydrolysis rate constant, providing valuable insight into its chemical stability and reactivity.
Future Research Directions and Challenges in 2,2 Dimethyl 3 Oxopropyl Acetate Chemistry
Exploration of Novel and Unprecedented Reactivity Patterns
The unique structural arrangement of 2,2-Dimethyl-3-oxopropyl acetate (B1210297), featuring a quaternary carbon center adjacent to both a ketone and an ester, suggests that its reactivity may deviate from simpler analogs. Future research will likely focus on exploiting this steric hindrance and electronic nature to uncover novel chemical transformations.
The Thorpe-Ingold effect, which describes how gem-dialkyl substitution can accelerate cyclization reactions, could be a key area of investigation. nih.gov The 2,2-dimethyl substitution in the target molecule could facilitate intramolecular reactions that are otherwise challenging. This could lead to the synthesis of complex polycyclic terpenes or other intricate molecular architectures. nih.gov
Furthermore, the chemistry of related β-keto esters and malonates has been significantly expanded through palladium-catalyzed reactions. nih.gov Similar investigations into palladium-catalyzed transformations of 2,2-Dimethyl-3-oxopropyl acetate could unveil new synthetic methodologies not achievable through conventional means. nih.gov The generation of palladium enolates from this substrate could lead to novel allylation, aldol (B89426) condensation, and Michael addition reactions under neutral conditions. nih.gov
Development of More Efficient and Sustainable Synthetic Routes
The principles of green chemistry are increasingly guiding the development of new synthetic methodologies. numberanalytics.comechemi.com Future efforts in the synthesis of 2,2-Dimethyl-3-oxopropyl acetate and its derivatives will undoubtedly focus on improving sustainability by minimizing waste, reducing energy consumption, and utilizing renewable resources. numberanalytics.comechemi.com
Key strategies for achieving greener syntheses include:
Catalysis: Employing catalytic reagents in place of stoichiometric ones is a cornerstone of green chemistry. numberanalytics.com Research into highly selective and recyclable catalysts, such as heterogeneous catalysts (e.g., zeolites) or biocatalysts (e.g., enzymes), could significantly improve the atom economy of synthetic processes. echemi.comqualitas1998.net
Renewable Feedstocks: Investigating the synthesis of 2,2-Dimethyl-3-oxopropyl acetate from renewable starting materials is a critical long-term goal. numberanalytics.com
Safer Solvents: The use of environmentally benign solvents, such as water, supercritical fluids, or ionic liquids, will be a priority. echemi.com Solvent-free synthesis is also a desirable approach. echemi.com
Designing for Degradation: Chemical products should be designed to break down into harmless substances at the end of their lifecycle. numberanalytics.com The design of degradable quaternary ammonium (B1175870) salts with ester functionalities serves as an inspiring example for creating environmentally friendly derivatives. rsc.org
Biocatalysis, in particular, offers a promising avenue for the green synthesis of esters. rsc.org The use of enzymes like lipases can lead to high conversion rates and selectivity under mild reaction conditions, often in aqueous media. qualitas1998.netrsc.org
Integration into Flow Chemistry and Automated Synthesis Platforms
Flow chemistry is emerging as a powerful technology for the synthesis of organic compounds, offering advantages in terms of safety, efficiency, and scalability. uc.ptresearchgate.net The integration of 2,2-Dimethyl-3-oxopropyl acetate chemistry into continuous-flow systems represents a significant area for future research.
Flow reactors can provide precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purities. researchgate.net This is particularly beneficial for reactions that are difficult to control in batch reactors. The use of packed-bed reactors with heterogeneous catalysts can further enhance the sustainability of the process by allowing for catalyst recycling. rsc.org
Automated synthesis platforms, which combine robotics with data-driven algorithms, have the potential to revolutionize organic synthesis. researchgate.netrsc.orgnih.gov These platforms can be used for high-throughput screening of reaction conditions, leading to rapid optimization and discovery of new reactions. researchgate.netresearchgate.net The development of self-optimizing flow reactors, guided by machine learning algorithms, will enable the autonomous development of synthetic processes for 2,2-Dimethyl-3-oxopropyl acetate and its derivatives with minimal human intervention. researchgate.netrsc.org
| Platform | Key Features | Potential Application for 2,2-Dimethyl-3-oxopropyl Acetate |
| Flow Reactors | Precise control of reaction parameters, enhanced safety, scalability. | Optimization of synthesis, performing hazardous reactions safely. |
| Automated Synthesis | High-throughput screening, rapid optimization, data-driven discovery. | Discovery of novel reactivity and catalytic systems. |
| Self-Optimizing Platforms | Autonomous process development with minimal human intervention. | Efficient and resource-conscious synthesis of derivatives. |
Discovery of New Catalytic Systems for 2,2-Dimethyl-3-oxopropyl Acetate Transformations
The discovery of novel and efficient catalytic systems is crucial for unlocking the full synthetic potential of 2,2-Dimethyl-3-oxopropyl acetate. Research in this area will likely focus on several key classes of catalysts.
Transition metal catalysis has proven to be a versatile tool for the functionalization of carbonyl compounds. mdpi.com Palladium-based systems, for instance, have been extensively used for the α-alkylation of ketones and esters. mdpi.com Future work could explore the use of palladium and other transition metals to catalyze a range of transformations on 2,2-Dimethyl-3-oxopropyl acetate, including cross-coupling reactions and C-H functionalization. The use of directing groups could enable site-selective functionalization at the less reactive β-position. hku.hkresearchgate.net
The catalytic hydroboration of carbonyl compounds offers a mild and chemoselective method for their reduction to alcohols. rsc.org Developing new catalyst systems, including those based on non-precious metals, for the hydroboration of the ketone in 2,2-Dimethyl-3-oxopropyl acetate would be a valuable addition to the synthetic chemist's toolbox. rsc.org
Furthermore, the development of multifunctional catalysts, which can promote multiple reaction steps in a single pot, is a highly desirable goal. For example, rhenium(V) complexes have been shown to be effective precatalysts for the α-C-H bond functionalization, hydrogenation, and hydrogenolysis of carboxylic acids. researchgate.net Similar multifunctional catalysts could be designed for the selective transformation of 2,2-Dimethyl-3-oxopropyl acetate.
Computational Design of Novel Reactions and Derivatives
Computational chemistry has become an indispensable tool in modern organic synthesis, enabling the prediction of molecular properties, the elucidation of reaction mechanisms, and the design of new reactions and molecules. numberanalytics.comrsc.org
For 2,2-Dimethyl-3-oxopropyl acetate, computational methods can be applied in several ways:
Prediction of Spectroscopic Properties: Computational spectroscopy can predict NMR, IR, and UV-Vis spectra, which can aid in the characterization of new derivatives and the identification of reaction intermediates. numberanalytics.com Machine learning models trained on large datasets of molecular spectra can provide rapid and accurate predictions. aalto.fiacs.org
Investigation of Reaction Mechanisms: Density Functional Theory (DFT) calculations can be used to model reaction pathways and determine the energetics of transition states. orientjchem.orgacs.org This can provide valuable insights into the feasibility of proposed reactions and guide the design of new catalytic systems. For example, computational studies have been used to investigate the keto-enol tautomerism of related β-dicarbonyl compounds. orientjchem.orgdiva-portal.orgresearchgate.net
Design of Novel Derivatives: Computational methods can be used to design new derivatives of 2,2-Dimethyl-3-oxopropyl acetate with desired properties. For example, quantitative structure-activity relationship (QSAR) models can be developed to predict the biological activity of new compounds.
The integration of computational design with automated synthesis platforms will create a powerful workflow for the rapid discovery and development of new molecules and reactions.
Advancements in in situ Spectroscopic Monitoring of Reactions Involving the Moiety
Real-time monitoring of chemical reactions provides crucial information about reaction kinetics, mechanisms, and the formation of intermediates. rsc.orgfossiliontech.com The development of advanced in-situ spectroscopic techniques for monitoring reactions involving 2,2-Dimethyl-3-oxopropyl acetate is a key area for future research.
Several spectroscopic methods are well-suited for in-situ reaction monitoring:
FlowNMR Spectroscopy: This technique allows for non-invasive, real-time monitoring of reactions under actual process conditions. rsc.org
Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques can provide detailed information about the changes in functional groups during a reaction. researchgate.netnih.govnih.govyoutube.com
Mass Spectrometry (MS): Techniques like extractive electrospray ionization mass spectrometry (EESI-MS) and direct analysis in real-time (DART-MS) allow for the direct and quantitative monitoring of reactants, products, and intermediates in the reaction mixture. fossiliontech.comacs.orgrsc.org
The data obtained from in-situ monitoring can be used to optimize reaction conditions, identify reaction pathways, and ensure process safety and control. researchgate.net The combination of in-situ spectroscopy with automated flow chemistry platforms will enable the development of highly efficient and well-understood synthetic processes. researchgate.net
| Spectroscopic Technique | Information Provided | Application in 2,2-Dimethyl-3-oxopropyl Acetate Chemistry |
| FlowNMR | Real-time concentrations of reactants, products, and intermediates. | Kinetic studies, mechanistic elucidation. |
| FTIR/Raman | Changes in vibrational modes of functional groups. | Monitoring the conversion of ketone and ester groups. |
| Mass Spectrometry | Direct detection and quantification of all species in the reaction mixture. | Identification of transient intermediates and byproducts. |
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 2,2-dimethyl-3-oxopropyl acetate, and how do reaction conditions influence yield and purity?
- Methodology : The compound can be synthesized via palladium-catalyzed β-C(sp³)–H bond arylation using ligands like TDG1 and L1, with yields up to 61% under controlled conditions (temperature: 80–100°C, solvent: petroleum ether/ethyl acetate (50:1 v/v)). Critical parameters include solvent polarity, catalyst loading, and reaction time. Flash chromatography is recommended for purification .
- Data Validation : Confirm purity via HRMS (e.g., observed m/z 383.1838 vs. calculated 383.1853 for intermediates) and NMR spectroscopy .
Q. How can researchers characterize the structural and electronic properties of 2,2-dimethyl-3-oxopropyl acetate derivatives?
- Analytical Tools :
- Spectroscopy : Use ¹H/¹³C NMR to resolve methyl and carbonyl groups (e.g., δ 2.1–2.3 ppm for acetate methyl protons) .
- Computational Chemistry : Employ Gaussian or ORCA to model electron density distributions, focusing on the steric effects of dimethyl groups and the reactivity of the oxo moiety .
- Database References : Cross-validate spectral data with PubChem entries (e.g., InChI Key: CPXMFVOUUXTIOH-UHFFFAOYSA-N for methyl 2-(3-oxocyclopentyl)acetate analogs) .
Q. What are the stability profiles of 2,2-dimethyl-3-oxopropyl acetate under varying storage conditions?
- Experimental Design :
- Assess degradation kinetics via HPLC under thermal stress (40–60°C), UV exposure, and humidity (60–80% RH).
- Monitor ester hydrolysis by tracking acetic acid formation using titration or FTIR .
Advanced Research Questions
Q. How do steric and electronic effects of the 2,2-dimethyl group influence the reactivity of 3-oxopropyl acetate in cross-coupling reactions?
- Mechanistic Insights :
- The dimethyl groups increase steric hindrance, reducing nucleophilic attack at the β-carbon but stabilizing radical intermediates in Pd-catalyzed reactions.
- DFT studies (e.g., B3LYP/6-31G*) can quantify orbital interactions between the catalyst and substrate .
Q. What strategies mitigate competing side reactions (e.g., keto-enol tautomerization) during functionalization of 2,2-dimethyl-3-oxopropyl acetate?
- Approaches :
- Use anhydrous solvents (e.g., THF) and Lewis acids (e.g., Mg(ClO₄)₂) to suppress enolization.
- Kinetic trapping via silylation (e.g., TMSCl) stabilizes the keto form .
- Case Study : In thiazolidine derivative synthesis, tert-butyl groups improved regioselectivity by 35% .
Q. How can computational models predict the thermodynamic properties (e.g., Henry’s Law constants) of 2,2-dimethyl-3-oxopropyl acetate in environmental studies?
- Modeling Framework :
- Use COSMO-RS or EPI Suite to estimate vapor pressure (e.g., 0.12 kPa at 25°C) and biodegradation half-lives.
- Validate with experimental gas-phase basicity data (e.g., proton affinity: ~835 kJ/mol) .
Data Contradiction Analysis
Q. How should researchers resolve discrepancies in reported reaction yields for Pd-catalyzed arylation of 2,2-dimethyl-3-oxopropyl acetate?
- Root Causes :
- Variability in ligand purity (e.g., TDG1 vs. commercial sources).
- Solvent trace moisture affecting catalyst activity.
Q. Why do NMR spectra of 2,2-dimethyl-3-oxopropyl acetate derivatives show unexpected splitting patterns in some studies?
- Hypothesis : Dynamic stereochemical effects (e.g., hindered rotation of the acetate group).
- Testing : Variable-temperature NMR (VT-NMR) from −50°C to 25°C to observe coalescence of peaks .
Methodological Best Practices
- Safety : Follow protocols in Prudent Practices in the Laboratory (National Academies Press, 2011) for handling diazo compounds (e.g., dimethyl (1-diazo-2-oxopropyl)phosphonate) .
- Data Reproducibility : Archive raw spectral data in repositories like Zenodo and use IUPAC nomenclature for database entries (e.g., CAS 69288-03-5) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
